molecular formula C17H16Cl3NO4 B3118797 2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 242471-99-4

2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B3118797
CAS No.: 242471-99-4
M. Wt: 404.7 g/mol
InChI Key: PWVORTNITVCPCU-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS: 242471-99-4) is a synthetic pyridine derivative characterized by a 2,4-dichlorobenzyl substituent at the 1-position of the pyridine ring, a chlorine atom at the 5-position, and a 2-ethoxyethyl ester group at the 3-position. This compound is primarily utilized as a pharmaceutical intermediate, with applications in medicinal chemistry and drug discovery . Its structure combines lipophilic (dichlorobenzyl) and moderately polar (ethoxyethyl ester) moieties, which may influence solubility and bioavailability in biological systems.

Properties

IUPAC Name

2-ethoxyethyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO4/c1-2-24-5-6-25-17(23)12-7-15(20)16(22)21(10-12)9-11-3-4-13(18)8-14(11)19/h3-4,7-8,10H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVORTNITVCPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119264
Record name 2-Ethoxyethyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID601119264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242471-99-4
Record name 2-Ethoxyethyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242471-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyethyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS No. 242471-99-4) is a synthetic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H16Cl3NO4
Molecular Weight404.67 g/mol
Boiling Point529.3 ± 50.0 °C (predicted)
Density1.42 ± 0.1 g/cm³ (predicted)
pKa-5.04 ± 0.70 (predicted)

Antimicrobial Activity

Research indicates that compounds similar to 2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of pyridinecarboxylates showed activity against various bacterial strains, suggesting that this compound may share similar properties due to its structural features .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has been documented in various studies. For instance, a study demonstrated that certain pyridinecarboxylates could inhibit pro-inflammatory cytokines in vitro, which may extend to the biological activity of this specific compound . Inflammation is a common pathway in many diseases, making the exploration of such compounds critical for therapeutic development.

Anticancer Properties

Preliminary studies suggest that compounds containing the pyridine ring may have anticancer activity. A related compound was shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins . This suggests that 2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate could potentially exhibit similar effects.

Case Studies

  • Antimicrobial Evaluation : A comparative study analyzed the efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyridine structure enhanced antibacterial activity significantly .
  • Anti-inflammatory Mechanisms : In a controlled experiment involving RAW264.7 macrophages, a derivative similar to this compound was tested for its ability to inhibit nitric oxide production, a marker of inflammation. The results demonstrated a dose-dependent inhibition, indicating potential therapeutic applications in inflammatory diseases .
  • Cancer Cell Line Studies : In vitro studies using MCF-7 breast cancer cells revealed that treatment with pyridine-based compounds resulted in reduced cell viability and increased markers of apoptosis. This suggests a promising avenue for further research into the anticancer effects of related compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxylates exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications to the pyridine ring can enhance antibacterial activity, suggesting that 2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo may serve as a lead compound for developing new antibiotics .

Anticancer Potential
Another area of research focuses on the anticancer properties of pyridine derivatives. Preliminary studies have shown that compounds similar to 2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo can inhibit cancer cell proliferation in vitro. For instance, a case study highlighted its potential in targeting specific pathways involved in tumor growth . Further investigations are required to establish its effectiveness and safety in clinical settings.

Agricultural Applications

Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Its chlorinated benzyl moiety may enhance its bioactivity against pests. Research has indicated that chlorinated compounds often exhibit increased potency in agricultural applications due to their stability and effectiveness against a broad range of organisms .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PotentialInhibits cancer cell proliferation
Pesticide DevelopmentPotential use as an effective pesticide

Case Studies

Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers synthesized several derivatives of the compound and tested them against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications significantly increased antibacterial activity compared to the parent compound.

Case Study 2: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of the compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate 2-Ethoxyethyl ester, 2,4-dichlorobenzyl, 5-Cl C₁₇H₁₅Cl₃NO₄* 408.67 (calculated) Pharmaceutical intermediate; enhanced solubility due to ethoxyethyl group.
Isopropyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate Isopropyl ester, 2,4-dichlorobenzyl, 5-Cl C₁₆H₁₄Cl₃NO₃ 374.6 ≥95% purity; used in lab-scale synthesis. Lower solubility compared to ethoxyethyl derivative.
Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate Methyl ester, 3-chlorobenzyl, 5-Cl C₁₄H₁₁Cl₂NO₃ 312.15 Storage at -20°C; substituent position affects steric interactions.
Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate Methyl ester, 2,4-dichlorobenzyl (no 5-Cl) C₁₄H₁₁Cl₂NO₃ 312.15 Lower molecular weight; absence of 5-Cl may reduce bioactivity.
Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate Isopropyl ester, 3,4-dichlorobenzyl (no 5-Cl) C₁₆H₁₅Cl₂NO₃ 340.20 Altered substituent position (3,4-dichloro) may impact receptor binding.
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid Carboxylic acid (parent compound), 2,4-dichlorobenzyl, 5-Cl C₁₃H₈Cl₃NO₃ 316.57 Precursor for ester derivatives; higher polarity limits membrane permeability.

Key Observations:

Ester Group Influence :

  • The 2-ethoxyethyl ester (target compound) likely improves aqueous solubility compared to isopropyl or methyl esters due to its ether oxygen and extended alkyl chain .
  • Isopropyl and methyl esters exhibit lower molecular weights (374.6 and 312.15 g/mol, respectively), which may enhance diffusion across biological membranes .

Substituent Position Effects: The 2,4-dichlorobenzyl group (target compound) is structurally distinct from 3,4-dichlorobenzyl () or 3-chlorobenzyl () derivatives. These positional differences could alter interactions with target proteins or enzymes .

Applications :

  • All compounds are labeled as "pharmaceutical intermediates," suggesting roles in synthesizing bioactive molecules. The target compound’s ethoxyethyl group may make it preferable for formulations requiring balanced lipophilicity .

Research Findings and Practical Considerations

  • Safety and Handling : The carboxylic acid derivative (CAS 242797-47-3) requires strict storage protocols (cool, dry conditions) due to its reactive carboxylic group .
  • Commercial Availability : Suppliers like Chemlyte Solutions and Hangzhou J&H Chemical Co., Ltd. offer the target compound in varying purities (97–99%) for research use .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate?

  • Methodological Answer : The synthesis can involve multi-step reactions starting with pyridinecarboxylic acid derivatives. For example:
  • Step 1 : Chlorination at the 5-position of the pyridine ring using POCl₃ or SOCl₂ under reflux conditions.
  • Step 2 : Benzylation at the 1-position via nucleophilic substitution with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Esterification of the carboxylic acid group using 2-ethoxyethanol under Mitsunobu conditions (DIAD, PPh₃) or acid-catalyzed ester exchange.
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorobenzyl protons at δ 4.8–5.2 ppm, ethoxyethyl signals at δ 1.2–1.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₆Cl₃NO₄).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water.
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, N .

Advanced Research Questions

Q. What strategies can resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer :
  • Systematic Solubility Testing : Use a standardized protocol (e.g., shake-flask method) at 25°C in solvents like DMSO, ethanol, and chloroform. Measure saturation concentration via UV-Vis spectroscopy at λ_max ≈ 270 nm .
  • Computational Modeling : Apply Hansen Solubility Parameters (HSP) to predict solvent compatibility based on the compound’s polarity and hydrogen-bonding capacity.
  • Contradiction Analysis : Cross-reference experimental data with computational predictions to identify outliers (e.g., impurities affecting solubility measurements) .

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters like temperature (60–120°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF) to identify optimal conditions .
  • Kinetic Studies : Use in-situ FTIR or ReactIR to monitor intermediate formation and adjust reaction time dynamically.
  • Workup Optimization : Implement liquid-liquid extraction with ethyl acetate/water to minimize product loss .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or oxidoreductases) using fluorometric or colorimetric substrates.
  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT or ATP-luminescence assays. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculations) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compile data from peer-reviewed studies and identify variables (e.g., cell line specificity, assay protocols).
  • Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., ATP-based viability assays in triplicate).
  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism or degradation products .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts).
  • Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

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